

4-(Aminomethyl)pyridin-2(1H)-one: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of **4-(Aminomethyl)pyridin-2(1H)-one**. This pyridinone derivative is of interest in medicinal chemistry due to the diverse biological activities associated with this scaffold, including its role in kinase inhibition and other signaling pathways.[1][2][3] A thorough understanding of its physicochemical properties is critical for its advancement as a potential therapeutic agent.

Core Physicochemical Properties

While experimentally determined quantitative data for **4-(Aminomethyl)pyridin-2(1H)-one** is limited in publicly accessible literature, predicted values provide a foundational understanding of its characteristics. These predictions, sourced from chemical suppliers and computational models, are summarized below.[4] For structurally similar compounds, such as 2-(Aminomethyl)pyridine, high solubility in water (1000 mg/ml at 20°C) has been reported, suggesting that **4-(Aminomethyl)pyridin-2(1H)-one** may also exhibit favorable aqueous solubility.[5]

Property	Predicted Value
Molecular Formula	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol
Boiling Point	356.5 ± 34.0 °C
Density	1.146 ± 0.06 g/cm ³
pKa	11.74 ± 0.10
LogP	0.94620
XLogP3	-1.4
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	2

Solubility Profile

A comprehensive understanding of the solubility of **4-(Aminomethyl)pyridin-2(1H)-one** is essential for formulation development, in vitro assay design, and predicting its in vivo behavior. The presence of both a hydrogen bond-donating aminomethyl group and a hydrogen bond-accepting pyridinone ring suggests the potential for aqueous solubility.[\[6\]](#)[\[7\]](#)

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, the following experimental protocols are recommended.

1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage discovery to quickly assess the apparent solubility of a compound.

- Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or UV spectroscopy after filtration.

- Detailed Methodology:
 - Prepare a 10 mM stock solution of **4-(Aminomethyl)pyridin-2(1H)-one** in 100% DMSO.
 - In a 96-well microplate, add a small volume (e.g., 2 μ L) of the DMSO stock solution to each well.
 - Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve a range of final compound concentrations (e.g., 1-100 μ M).
 - Seal the plate and shake at room temperature for 1-2 hours.
 - Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
 - Alternatively, filter the solutions using a 96-well filter plate and analyze the filtrate for the concentration of the dissolved compound by HPLC-UV or LC-MS/MS.

2. Thermodynamic Solubility Assay (Equilibrium Method)

This "gold standard" method measures the solubility of a compound at equilibrium and is crucial for pre-formulation and formulation development.

- Principle: An excess of the solid compound is equilibrated with a solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined.
- Detailed Methodology:
 - Add an excess amount of solid **4-(Aminomethyl)pyridin-2(1H)-one** to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and organic solvents (e.g., ethanol, methanol, acetonitrile).
 - Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
 - After equilibration, allow the suspension to settle or centrifuge to separate the solid from the supernatant.

- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
- Dilute the filtrate appropriately and quantify the concentration of **4-(Aminomethyl)pyridin-2(1H)-one** using a validated analytical method, such as HPLC-UV.

Figure 1: Workflows for Kinetic and Thermodynamic Solubility Assays.

Stability Profile

Evaluating the stability of **4-(Aminomethyl)pyridin-2(1H)-one** is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety. The recommended storage condition of 2-8°C with protection from light suggests a potential for degradation under ambient conditions.[\[4\]](#)

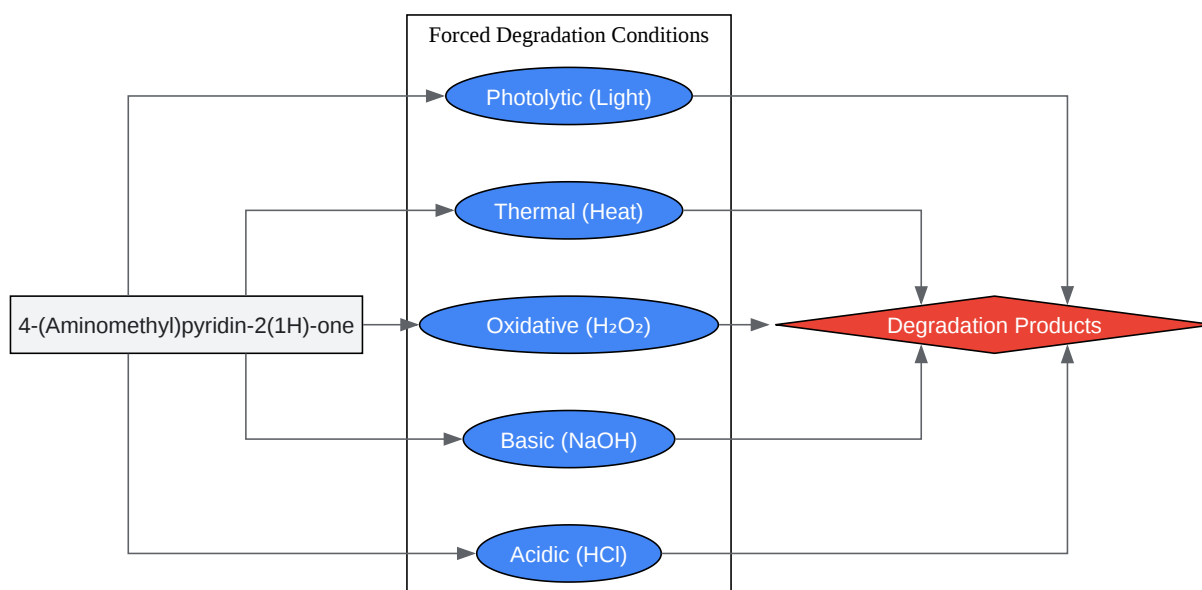
Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products and establish degradation pathways.[\[8\]](#)[\[9\]](#)[\[10\]](#) These studies are also critical for developing stability-indicating analytical methods.[\[11\]](#)

Experimental Protocol for Forced Degradation Studies:

- Principle: The drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. The extent of degradation and the formation of degradation products are monitored by a stability-indicating HPLC method.[\[8\]](#)
- Detailed Methodology:
 - Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
 - Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or heat at 60-80°C for a specified period. Neutralize the samples before analysis. Pyridinone derivatives are often susceptible to degradation in alkaline media.[\[10\]](#)
 - Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

- Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for an extended period.
- Photostability: Expose the solid compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Pyridinone derivatives have been shown to be photolabile.[10]
- Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and a buffered aqueous phase) with UV or MS detection to quantify the parent compound and detect any degradation products.



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Figure 2: Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the chemistry of the pyridinone scaffold, potential degradation pathways for **4-(Aminomethyl)pyridin-2(1H)-one** may include:

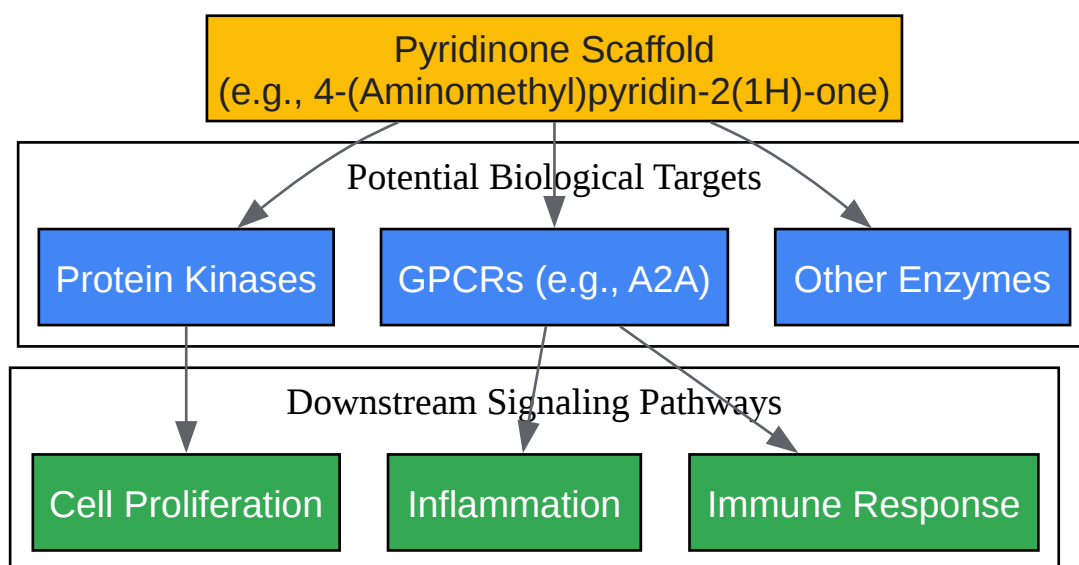
- Hydrolysis: The amide bond within the pyridinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
- Oxidation: The aminomethyl group and the electron-rich pyridinone ring could be susceptible to oxidation.
- Photodegradation: The conjugated system of the pyridinone ring can absorb UV light, potentially leading to photochemical reactions and degradation.^[10]

Potential Signaling Pathways

Pyridinone-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.^{[2][6]} They are known to modulate various signaling pathways, primarily through the inhibition of protein kinases.^{[1][7]}

While the specific signaling pathways targeted by **4-(Aminomethyl)pyridin-2(1H)-one** have not been explicitly reported, its structural features suggest potential interactions with ATP-binding sites of kinases. The pyridinone ring can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding motifs of many kinase inhibitors.^[3]

Other pyridinone derivatives have been developed as antagonists for receptors like the adenosine A2A receptor, implicating their role in modulating immune responses.^[12] The diverse biological activities reported for this class of compounds underscore the importance of further investigation into the specific mechanisms of action for **4-(Aminomethyl)pyridin-2(1H)-one**.



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Figure 3: Potential Signaling Pathways for Pyridinone Derivatives.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of **4-(Aminomethyl)pyridin-2(1H)-one** and provides detailed experimental protocols for its comprehensive characterization. While predicted data offers initial insights, rigorous experimental evaluation using the described methodologies is imperative for any drug development program involving this compound. Further research into its specific degradation products and biological targets will be crucial for elucidating its full therapeutic potential and ensuring the development of a safe, stable, and efficacious drug product.

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